2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide
CAS No.:
Cat. No.: VC13561778
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrFNO |
|---|---|
| Molecular Weight | 272.11 g/mol |
| IUPAC Name | 2-(5-bromo-2-fluorophenyl)-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C11H11BrFNO/c12-8-1-4-10(13)7(5-8)6-11(15)14-9-2-3-9/h1,4-5,9H,2-3,6H2,(H,14,15) |
| Standard InChI Key | YUNTYMWLCLXNGM-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CC2=C(C=CC(=C2)Br)F |
| Canonical SMILES | C1CC1NC(=O)CC2=C(C=CC(=C2)Br)F |
Introduction
Synthesis
The synthesis of 2-(5-Bromo-2-fluorophenyl)-N-cyclopropylacetamide typically involves the following steps:
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Halogenated Aromatic Precursor Preparation:
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A brominated and fluorinated benzene derivative (e.g., 5-bromo-2-fluoroaniline) is used as the starting material.
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Amidation Reaction:
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The precursor undergoes acylation with cyclopropylacetyl chloride or a similar reagent to form the final acetamide structure.
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Purification:
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The product is purified via recrystallization or chromatography to achieve high purity.
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These reactions are typically performed under controlled conditions to prevent side reactions, such as over-halogenation or polymerization.
Drug Design Potential
The compound's halogenated aromatic ring system and cyclopropyl group are significant in medicinal chemistry due to their ability to:
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Enhance lipophilicity, aiding membrane permeability.
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Improve metabolic stability by resisting enzymatic degradation.
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Interact with biological targets through halogen bonding.
Potential Biological Activities
While specific biological data for this compound is limited, structurally related compounds have demonstrated activities such as:
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Antimicrobial: Halogenated acetamides have shown efficacy against bacterial and fungal pathogens .
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Anticancer: Similar compounds have been evaluated for antiproliferative effects on cancer cell lines .
Molecular Conformation
The molecule's cyclopropyl group introduces steric strain, resulting in unique conformational properties that can influence binding affinity to biological targets.
Halogen Interactions
The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which is critical for receptor-ligand interactions in drug discovery.
Pharmacological Evaluation
Future studies should focus on:
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Assessing antimicrobial and anticancer activities.
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Evaluating ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Molecular Docking Studies
Computational modeling can help predict the binding affinity of this compound to various biological targets, aiding in lead optimization.
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